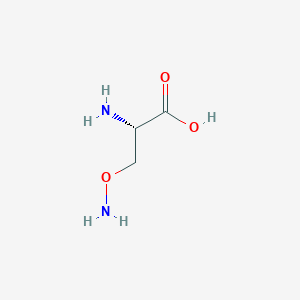

2-Amino-3-(aminooxy)propanoic acid

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, D₂O) exhibits distinct signals for the α-proton (C2-H), β-methylene (C3-H₂), and aminooxy protons:

- δ 3.85 ppm (1H, dd, J = 6.2 Hz, C2-H)

- δ 3.45 ppm (2H, t, J = 5.8 Hz, C3-H₂)

- δ 5.20 ppm (2H, broad, -ONH₂) .

13C NMR (100 MHz, D₂O) confirms the carbon skeleton:

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show characteristic absorption bands:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode reveals a molecular ion peak at m/z 121.06 [M+H]⁺ . Key fragmentation patterns include:

Table 2: Key spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 3.85 (C2-H), δ 3.45 (C3-H₂) | α- and β-protons |

| 13C NMR | δ 175.2 (COOH), δ 54.1 (C2) | Carbonyl and α-carbon |

| IR | 1715 cm⁻¹ (C=O) | Carboxylic acid |

| MS | m/z 121.06 [M+H]⁺ | Molecular ion |

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction of 2-amino-3-(aminooxy)propanoic acid derivatives (e.g., metal complexes) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

The solid-state structure features a layered arrangement stabilized by hydrogen bonds between the carboxylic acid O-H and aminooxy N-H groups (O···N distance: 2.89 Å ). The amino group participates in intermolecular hydrogen bonding with adjacent molecules, forming a three-dimensional network .

Table 3: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.77 Å, b = 7.12 Å, c = 10.55 Å |

| Hydrogen Bond Network | O-H···N (2.89 Å) |

Structure

3D Structure

Properties

CAS No. |

1187-83-3 |

|---|---|

Molecular Formula |

C3H8N2O3 |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-aminooxypropanoic acid |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

SMQMVYPLQGWEGE-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)ON |

Isomeric SMILES |

C([C@@H](C(=O)O)N)ON |

Canonical SMILES |

C(C(C(=O)O)N)ON |

Other CAS No. |

1187-83-3 |

Synonyms |

eta-aminoxyalanine O-aminoserine O-aminoserine, (D)-isomer O-aminoserine, (DL)-isome |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Substrate Selection

A method adapted from the production of 2-amino-3-hydroxypropanoic acid derivatives involves oxysilane carboxylic acid intermediates. The process begins with glycine derivatives and cyclohexylaldehyde, where the oxysilane group stabilizes the intermediate for subsequent functionalization. For 2-amino-3-(aminooxy)propanoic acid, the hydroxy group in the original protocol is replaced with an aminooxy moiety through nucleophilic substitution.

Key Reaction Conditions

Isolation and Protection

Post-reaction, the product is extracted with solvents like toluene or chloroform and concentrated. The amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups via methods described in Protective Groups in Organic Synthesis. The aminooxy group remains stable under these conditions due to its lower nucleophilicity when protected.

Sequential Alkylation and Hydrolysis of Malonate Esters

Malonate-Based Alkylation

Inspired by the synthesis of m-formyl phenylalanine, diethyl acetamidomalonate serves as a scaffold for introducing the aminooxy group. The malonate reacts with α-bromo aldehydes containing protected aminooxy functionalities (e.g., bromo-oxygenated aldehydes) in acetonitrile under reflux (82–85°C).

Representative Reaction:

Acidic Hydrolysis

The alkylated malonate undergoes hydrolysis with 6 M HCl at reflux for 33 hours to yield the carboxylic acid. For 2-amino-3-(aminooxy)propanoic acid, this step simultaneously deprotects the aminooxy group while hydrolyzing the ester.

Data Table: Hydrolysis Conditions and Yields

Reductive Amination and Oxyamination

Reductive Amination Strategy

A two-step process derived from the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid involves:

-

Amination : Reaction of a keto acid precursor with hydroxylamine to form an oxime.

-

Reduction : Catalytic hydrogenation or use of Raney nickel to convert the oxime to an aminooxy group.

Raney Alloy-Mediated Reduction

Raney alloy (Ni-Al) in aqueous NaOH reduces nitro or oxime intermediates to aminooxy groups under mild conditions (60°C, 4 hours). This avoids toxic reagents like molybdenum(V) chloride and simplifies purification.

Data Table: Reduction Efficiency

Enzymatic Resolution for Stereoselective Synthesis

Enzyme-Catalyzed Hydrolysis

Racemic mixtures of protected 2-amino-3-(aminooxy)propanoic acid esters are resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer, yielding optically pure product.

Process Optimization

Comparative Analysis of Methods

Yield and Scalability

Practical Considerations

-

Cost : Enzymatic resolution is expensive due to biocatalyst costs.

-

Safety : Malonate alkylation involves flammable solvents (acetonitrile), necessitating specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(aminooxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amino alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-(aminooxy)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific metabolic pathways.

Industry: It is used in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-(aminooxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

2-Amino-3-(methylamino)propanoic Acid (BMAA)

- Structure: C3 substituent: methylamino (-NHCH₃).

- Properties: BMAA is a neurotoxic excitatory amino acid linked to neurodegenerative diseases. It has low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/sec/g) but achieves toxic brain concentrations (>250 µM) at high doses (>100 mg/kg) .

- Application : Used to model amyotrophic lateral sclerosis (ALS) in rodents .

2-Amino-3-(1,2-dicarboxyethylthio)propanoic Acid

- Structure : C3 substituent: thioether with dicarboxyethyl group.

- Properties : Acts as an NMDA receptor antagonist. Isolated from fungi, its diastereomers show stereospecific bioactivity .

- Application: Potential neuroprotective agent .

2-Amino-3-sulfhydrylpropanoic Acid

Table 1: Sulfur-Containing Analogs

Phosphorylated/Oxy-Derivatives

2-Amino-3-(phosphonooxy)propanoic Acid

- Structure: C3 substituent: phosphonooxy (-OPO₃H₂).

- Properties: Inhibits kynurenine aminotransferase-2 (KAT-2), reducing neuroactive KYNA levels in rat brains. No activity against KAT-1 .

- Application : Investigated for modulating glutamate receptor pathways .

2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride

Table 2: Phosphorylated/Oxy-Derivatives

Aromatic/Heterocyclic Analogs

2-Amino-3-(1-naphthyl)propanoic Acid

- Structure : C3 substituent: 1-naphthyl group.

- Properties: Synthesized via alkylation, with applications in carbo- and heteroaromatic amino acid research. Melting point: 185–186°C .

2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid

Table 3: Aromatic/Heterocyclic Analogs

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Phosphonooxy (-OPO₃H₂) and aminooxy (-ONH₂) groups enhance enzyme inhibitory activity by interacting with catalytic residues (e.g., KAT-2 inhibition ).

- Bulkier Substituents : Aromatic groups (e.g., naphthyl, indole) improve binding to hydrophobic enzyme pockets but may reduce solubility .

- Sulfur vs. Oxygen : Thioether derivatives (e.g., -S-CH₂COOH) exhibit stronger NMDA receptor antagonism compared to oxygen analogs, likely due to enhanced covalent interactions .

Biological Activity

2-Amino-3-(aminooxy)propanoic acid, also known as aminooxypropanoic acid, is a derivative of propanoic acid characterized by the presence of an aminooxy functional group. This compound has garnered interest in biochemical research due to its unique properties, particularly its ability to interact with various enzymes and metabolic pathways. This article explores the biological activity of 2-Amino-3-(aminooxy)propanoic acid, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃H₈N₂O₃

- Structure : The compound features an amino group and an aminooxy group, which enhances its reactivity compared to standard amino acids.

The primary biological activity of 2-Amino-3-(aminooxy)propanoic acid is attributed to its role as an enzyme inhibitor. The aminooxy group allows the compound to form stable oxime linkages with carbonyl-containing compounds, effectively inhibiting enzyme activity by binding to their active sites. This mechanism is crucial for its function in various biochemical pathways, including:

- Enzyme Inhibition : By targeting specific enzymes, 2-Amino-3-(aminooxy)propanoic acid can modulate metabolic processes. For instance, it has been shown to inhibit enzymes involved in neurotransmitter synthesis and degradation.

- Interaction with Metabolic Pathways : The compound’s ability to interfere with metabolic pathways positions it as a potential therapeutic agent in conditions where metabolic dysregulation occurs.

Enzyme Inhibition Studies

Research has demonstrated that 2-Amino-3-(aminooxy)propanoic acid can inhibit key enzymes involved in various biological processes. For example:

- Neurotransmitter Synthesis : It has been investigated for its potential to inhibit enzymes such as glutamate decarboxylase, which is critical in the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain .

- Antiviral Activity : Preliminary studies suggest that derivatives of 2-Amino-3-(aminooxy)propanoic acid may exhibit antiviral properties by inhibiting viral neuraminidases, thereby preventing viral replication .

Case Studies

-

Inhibition of Glutamate Decarboxylase :

- A study explored the effects of 2-Amino-3-(aminooxy)propanoic acid on glutamate decarboxylase activity in vitro. Results indicated a significant reduction in enzyme activity at concentrations above 50 μM, suggesting its potential role as a therapeutic agent for disorders involving GABAergic dysfunction.

- Antiviral Research :

Comparative Analysis

The biological activity of 2-Amino-3-(aminooxy)propanoic acid can be contrasted with other similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Aminooxyacetic Acid | C₂H₅NO₃ | Similar structure; used in biochemistry | Enzyme inhibition |

| Aminooxy-naphthylpropanoic Acid | C₁₁H₁₃N₃O₃ | Known for inhibitory activity against specific enzymes | Antiviral properties |

| 2-Amino-3-(aminooxy)propanoic Acid | C₃H₈N₂O₃ | Contains both amino and aminooxy groups; versatile reactivity | Enzyme inhibition and potential therapeutic applications |

Q & A

Basic Research Questions

What synthetic strategies are effective for introducing the aminooxy group in 2-amino-3-(aminooxy)propanoic acid?

The aminooxy group can be introduced via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 3-bromo-2-aminopropanoic acid) with hydroxylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection-deprotection : Use Fmoc or Boc groups to protect the amino group during synthesis, followed by deprotection under acidic conditions (e.g., TFA) to avoid side reactions .

Key validation : Monitor reaction progress via TLC or LC-MS and confirm structure using H/C NMR.

How can researchers characterize the stability of 2-amino-3-(aminooxy)propanoic acid under varying pH and temperature?

- pH stability : Perform accelerated degradation studies in buffers (pH 1–12) at 25–60°C, quantifying degradation products via HPLC. Aminooxy groups are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C in anhydrous conditions to minimize degradation .

What analytical techniques are recommended for purity assessment of this compound?

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile, detecting at 210–220 nm .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₃H₇N₂O₃: 133.05).

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., PubChem data) .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity of the aminooxy group in enzyme inhibition studies?

- Hypothesis testing : Compare kinetic parameters (e.g., , IC₅₀) across different assay conditions (pH, temperature, cofactors). For example, if conflicting values exist, replicate assays using standardized protocols (e.g., fixed substrate concentrations) .

- Structural analysis : Use X-ray crystallography or molecular docking to assess binding interactions with target enzymes (e.g., hydrolases), identifying steric/electronic effects of the aminooxy group .

What experimental designs are optimal for studying stereochemical effects on biological activity?

- Enantioselective synthesis : Employ chiral catalysts (e.g., L-proline) or enzymatic resolution to isolate (R)- and (S)-enantiomers .

- Activity comparison : Test enantiomers in cell-based assays (e.g., cytotoxicity, enzyme inhibition) and analyze dose-response curves. Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiopurity .

How can researchers develop robust HPLC methods for quantifying trace degradation products?

- Method optimization : Vary mobile phase composition (e.g., 0.1% formic acid vs. phosphate buffer) and gradient profiles to separate degradation peaks.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD < 2%) per ICH guidelines. Cross-reference with NIST or PubChem spectral libraries .

What strategies mitigate batch-to-batch variability in synthetic yields?

- Process control : Standardize reaction parameters (e.g., stoichiometry, solvent purity) and use in-line FTIR to monitor intermediate formation.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

How can the compound’s potential in antimicrobial research be systematically evaluated?

- In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria using broth microdilution. Include positive controls (e.g., ampicillin).

- Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption and synergize with β-lactam antibiotics .

Notes on Data Interpretation

- Contradictory reactivity data : Reconcile differences by verifying experimental conditions (e.g., solvent polarity, ionic strength) and using orthogonal characterization (e.g., NMR + HRMS) .

- Biological activity : Cross-validate in multiple models (e.g., in vitro enzyme assays + in vivo efficacy studies) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.